molecular formula C24H20ClF3N2O5S B12077728 Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate

Cat. No.: B12077728
M. Wt: 540.9 g/mol
InChI Key: VZYDQFVCJOLNAY-UHFFFAOYSA-N
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Description

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. A common synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with a chloroformate or isocyanate reagent.

    Addition of the Acetamido Group: This can be done through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

    Final Methylation: The final step may involve methylation of the carboxylate group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of functional groups such as the carbamoyl and acetamido groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-hydroxyphenyl)acetamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methylphenyl)acetamido)-4-methylthiophene-3-carboxylate

Uniqueness

The unique combination of functional groups in Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate, particularly the trifluoromethyl and methoxy groups, may confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Biological Activity

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound with significant implications in medicinal chemistry and agricultural applications. Its intricate molecular structure features a thiophene ring, a carbamoyl group, and various aromatic systems, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18ClF3N2O4SC_{23}H_{18}ClF_3N_2O_4S, with a molecular weight of approximately 510.91 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and potential for biological interaction, while the thiophene ring contributes to its reactivity and binding properties.

Structural Features

Feature Description
Thiophene Ring Five-membered aromatic ring containing sulfur
Carbamoyl Group Contributes to reactivity and potential enzyme interaction
Trifluoromethyl Group Enhances metabolic stability and bioactivity
Methoxy Group Increases lipophilicity and alters electronic properties

Research indicates that this compound exhibits notable biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antiproliferative Effects : Preliminary studies suggest potential anti-cancer properties, particularly against certain tumor cell lines.

Anticancer Activity

A study evaluated the antiproliferative effects of similar thiophene derivatives against various cancer cell lines. The results indicated that compounds with structural similarities exhibited significant cytotoxicity, leading to cell cycle arrest in the G2/M phase. The most active derivatives demonstrated IC50 values in the low micromolar range against HeLa cells, suggesting that this compound may possess comparable activity .

Enzyme Interaction Studies

Binding affinity assays using surface plasmon resonance (SPR) techniques have shown that this compound interacts with various biological targets. For instance, it has been suggested that the trifluoromethyl group enhances binding affinity to certain enzymes due to its electron-withdrawing properties. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their unique aspects:

Compound Name Structural Features Unique Aspects
5-(Trifluoromethyl)thiazoleContains a thiazole ringKnown for antimicrobial activity
2-Chloro-4-(trifluoromethyl)benzoic acidAromatic ring with trifluoromethylUsed in herbicides
Methyl 4-methoxybenzoateSimple ester structureCommonly used as a flavoring agent

The uniqueness of this compound lies in its complex multi-functional structure, which allows for diverse biological interactions not typically found in simpler compounds.

Properties

Molecular Formula

C24H20ClF3N2O5S

Molecular Weight

540.9 g/mol

IUPAC Name

methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H20ClF3N2O5S/c1-12-19(23(33)35-3)22(30-18(31)10-13-4-7-15(34-2)8-5-13)36-20(12)21(32)29-17-11-14(24(26,27)28)6-9-16(17)25/h4-9,11H,10H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

VZYDQFVCJOLNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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